1-(Benzenesulfonyl)pent-3-en-2-one
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Overview
Description
1-(Benzenesulfonyl)pent-3-en-2-one is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pent-3-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)pent-3-en-2-one typically involves the reaction of benzenesulfonyl chloride with pent-3-en-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
C6H5SO2Cl+CH3COCH=CHCH3→C6H5SO2CH2COCH=CHCH3+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced separation and purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Sulfone derivatives
Reduction: Alcohols
Substitution: Substituted benzenesulfonyl compounds
Scientific Research Applications
1-(Benzenesulfonyl)pent-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)pent-3-en-2-one involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity or the inhibition of specific biochemical pathways, contributing to its observed biological effects.
Comparison with Similar Compounds
1-(Benzenesulfonyl)pent-3-en-2-one can be compared with other similar compounds, such as:
1-(Benzenesulfonyl)but-3-en-2-one: Similar structure but with a shorter carbon chain.
1-(Benzenesulfonyl)hex-3-en-2-one: Similar structure but with a longer carbon chain.
1-(Benzenesulfonyl)pent-2-en-1-one: Similar structure but with a different position of the double bond.
Uniqueness: The unique combination of the benzenesulfonyl group and the pent-3-en-2-one backbone in this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other similar compounds.
Properties
CAS No. |
96530-26-6 |
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Molecular Formula |
C11H12O3S |
Molecular Weight |
224.28 g/mol |
IUPAC Name |
1-(benzenesulfonyl)pent-3-en-2-one |
InChI |
InChI=1S/C11H12O3S/c1-2-6-10(12)9-15(13,14)11-7-4-3-5-8-11/h2-8H,9H2,1H3 |
InChI Key |
KUTITSHVYQYSQL-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)CS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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